molecular formula C23H36N2O2 B2980023 2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide CAS No. 866137-27-1

2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide

Cat. No.: B2980023
CAS No.: 866137-27-1
M. Wt: 372.553
InChI Key: MDFUFMMONNBPOO-UHFFFAOYSA-N
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Description

2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide is a synthetic organic compound with a complex structure that includes an acrylamide group, a phenethylamine moiety, and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide typically involves multiple steps:

    Formation of the Aliphatic Chain: The synthesis begins with the preparation of the undecyl chain, which can be achieved through the oxidation of a suitable precursor to introduce the ketone group at the 11th position.

    Introduction of the Phenethylamine Group: The phenethylamine moiety is then attached to the aliphatic chain through an amide bond formation. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

    Acrylamide Group Addition: Finally, the acrylamide group is introduced through a reaction with acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethylamine moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the ketone group in the aliphatic chain, converting it to a secondary alcohol.

    Substitution: The acrylamide group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the acrylamide group under mild conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted acrylamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and hydrophobic interactions makes it a useful probe in biochemical assays.

Medicine

In medicine, the compound’s potential as a drug candidate is explored due to its ability to interact with various biological targets. It may serve as a lead compound for the development of new therapeutics.

Industry

In industrial applications, this compound can be used in the production of specialty polymers and coatings, where its unique chemical properties impart desirable characteristics to the final products.

Mechanism of Action

The mechanism by which 2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide exerts its effects involves its interaction with specific molecular targets. The phenethylamine moiety can interact with neurotransmitter receptors, while the acrylamide group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The long aliphatic chain allows for membrane association, influencing the compound’s distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-phenethylacrylamide: Lacks the long aliphatic chain and ketone group.

    2-methylacrylamide: Lacks the phenethylamine and aliphatic chain.

    N-[11-oxo-11-(phenethylamino)undecyl]acrylamide: Similar but without the methyl group at the 2-position.

Uniqueness

2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenethylamine moiety, acrylamide group, and long aliphatic chain in a single molecule allows for versatile applications across different fields of research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

11-(2-methylprop-2-enoylamino)-N-(2-phenylethyl)undecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O2/c1-20(2)23(27)25-18-13-8-6-4-3-5-7-12-16-22(26)24-19-17-21-14-10-9-11-15-21/h9-11,14-15H,1,3-8,12-13,16-19H2,2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFUFMMONNBPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCCCCCCCCCC(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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